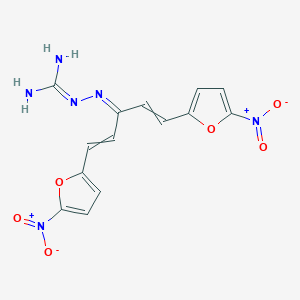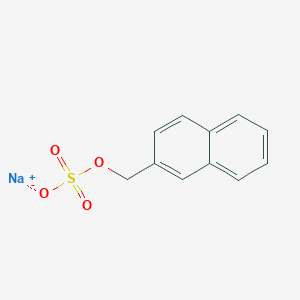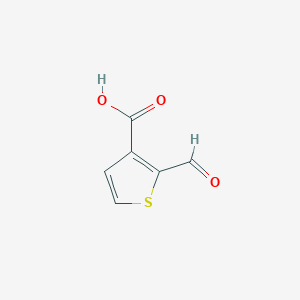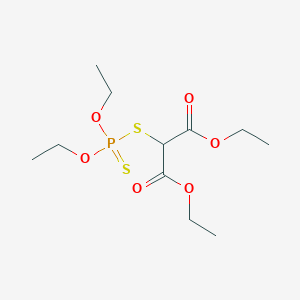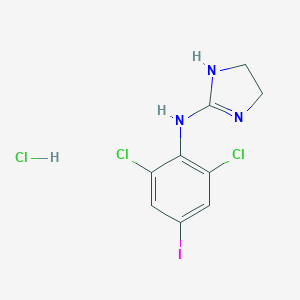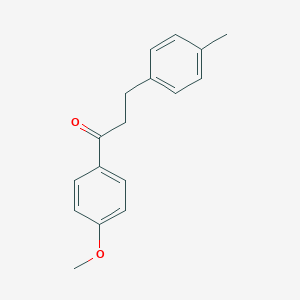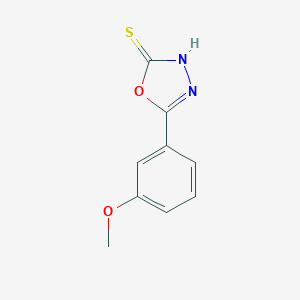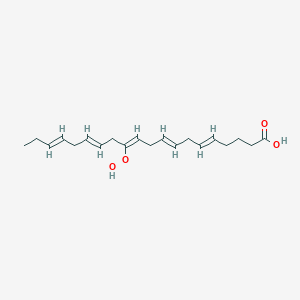
12-Hydroperoxy-5,8,11,14,17-eicosapentaenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Hydroperoxy-5,8,11,14,17-eicosapentaenoic acid (12-HEPE) is a bioactive lipid derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). It has been shown to have various biological functions, including anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The anti-inflammatory effects of 12-Hydroperoxy-5,8,11,14,17-eicosapentaenoic acid are believed to be mediated through several mechanisms. For example, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation. Additionally, 12-Hydroperoxy-5,8,11,14,17-eicosapentaenoic acid has been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates inflammation and lipid metabolism.
Effets Biochimiques Et Physiologiques
In addition to its anti-inflammatory and anti-cancer properties, 12-Hydroperoxy-5,8,11,14,17-eicosapentaenoic acid has been shown to have other biochemical and physiological effects. For example, it has been found to increase insulin sensitivity and improve glucose tolerance in mice. Additionally, 12-Hydroperoxy-5,8,11,14,17-eicosapentaenoic acid has been shown to inhibit platelet aggregation, which may have implications for cardiovascular health.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of studying 12-Hydroperoxy-5,8,11,14,17-eicosapentaenoic acid is that it is relatively easy to synthesize and purify. Additionally, it has been shown to be stable under various conditions, making it a useful tool for in vitro and in vivo studies. However, one limitation of studying 12-Hydroperoxy-5,8,11,14,17-eicosapentaenoic acid is that its effects may be context-dependent, meaning that its effects may vary depending on the cell type or disease model being studied.
Orientations Futures
There are several future directions for research on 12-Hydroperoxy-5,8,11,14,17-eicosapentaenoic acid. One area of interest is its potential as a therapeutic agent for chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its anti-cancer effects. Finally, it will be important to determine whether 12-Hydroperoxy-5,8,11,14,17-eicosapentaenoic acid has any adverse effects or interactions with other drugs or supplements.
Conclusion
In conclusion, 12-Hydroperoxy-5,8,11,14,17-eicosapentaenoic acid is a bioactive lipid derived from EPA that has been shown to have various health benefits. Its anti-inflammatory and anti-cancer properties, as well as its effects on glucose metabolism and platelet aggregation, make it a promising candidate for further research. However, more studies are needed to fully understand its mechanisms of action and potential therapeutic applications.
Méthodes De Synthèse
12-Hydroperoxy-5,8,11,14,17-eicosapentaenoic acid can be synthesized from EPA through the action of lipoxygenase enzymes. Specifically, 12-lipoxygenase (12-LOX) catalyzes the conversion of EPA to 12S-hydroperoxy-5Z,8Z,10E,14Z,17Z-eicosapentaenoic acid, which is then reduced to 12-Hydroperoxy-5,8,11,14,17-eicosapentaenoic acid by glutathione peroxidase.
Applications De Recherche Scientifique
12-Hydroperoxy-5,8,11,14,17-eicosapentaenoic acid has been the subject of numerous scientific studies due to its potential health benefits. It has been shown to have anti-inflammatory effects in various cell types, including macrophages and endothelial cells. Additionally, 12-Hydroperoxy-5,8,11,14,17-eicosapentaenoic acid has been found to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
Numéro CAS |
101973-23-3 |
|---|---|
Nom du produit |
12-Hydroperoxy-5,8,11,14,17-eicosapentaenoic acid |
Formule moléculaire |
C20H30O4 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
(5E,8E,11Z,14E,17E)-12-hydroperoxyicosa-5,8,11,14,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-4-5-10-13-16-19(24-23)17-14-11-8-6-7-9-12-15-18-20(21)22/h3-4,7-11,13,17,23H,2,5-6,12,14-16,18H2,1H3,(H,21,22)/b4-3+,9-7+,11-8+,13-10+,19-17- |
Clé InChI |
HDMYXONNVAOHFR-UHFFFAOYSA-N |
SMILES isomérique |
CC/C=C/C/C=C/C/C(=C/C/C=C/C/C=C/CCCC(=O)O)/OO |
SMILES |
CCC=CCC=CCC(=CCC=CCC=CCCCC(=O)O)OO |
SMILES canonique |
CCC=CCC=CCC(=CCC=CCC=CCCCC(=O)O)OO |
Synonymes |
12-HPEPE 12-hydroperoxy-5,8,11,14,17-eicosapentaenoic acid 12S-HPEPE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




